molecular formula C11H12N2O3 B13084158 2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid

2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid

Cat. No.: B13084158
M. Wt: 220.22 g/mol
InChI Key: INLCYJIBULOVIJ-UHFFFAOYSA-N
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Description

2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid typically involves the reaction of benzimidazole derivatives with ethoxyacetic acid. One common method involves the nucleophilic substitution reaction where benzimidazole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division. This inhibition can lead to the disruption of cellular processes, making the compound effective against cancer cells and microorganisms .

Comparison with Similar Compounds

2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-[1-(1H-benzimidazol-2-yl)ethoxy]acetic acid

InChI

InChI=1S/C11H12N2O3/c1-7(16-6-10(14)15)11-12-8-4-2-3-5-9(8)13-11/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

INLCYJIBULOVIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)OCC(=O)O

Origin of Product

United States

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